molecular formula C9H9N3O2 B12899095 1-(Pyrimidin-5-yl)piperidine-2,4-dione

1-(Pyrimidin-5-yl)piperidine-2,4-dione

Cat. No.: B12899095
M. Wt: 191.19 g/mol
InChI Key: JOLWUXNIHUXVST-UHFFFAOYSA-N
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Description

1-(Pyrimidin-5-yl)piperidine-2,4-dione is a heterocyclic compound that features a pyrimidine ring fused to a piperidine-2,4-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrimidin-5-yl)piperidine-2,4-dione typically involves the condensation of pyrimidine derivatives with piperidine-2,4-dione precursors. One common method includes the use of dimethylformamide dimethyl acetal (DMF-DMA) as a reagent, followed by cyclization and elimination reactions . The reaction conditions often involve heating under reflux in solvents such as ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity, making the compound suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyrimidin-5-yl)piperidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound react with nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated derivatives reacting with nucleophiles like amines or thiols in polar solvents.

Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in different applications.

Mechanism of Action

The mechanism of action of 1-(Pyrimidin-5-yl)piperidine-2,4-dione involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

1-pyrimidin-5-ylpiperidine-2,4-dione

InChI

InChI=1S/C9H9N3O2/c13-8-1-2-12(9(14)3-8)7-4-10-6-11-5-7/h4-6H,1-3H2

InChI Key

JOLWUXNIHUXVST-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)CC1=O)C2=CN=CN=C2

Origin of Product

United States

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